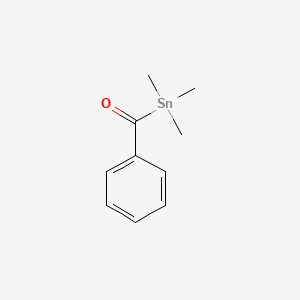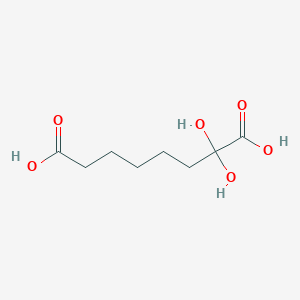
2,2-Dihydroxyoctanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dihydroxyoctanedioic acid is an organic compound with the molecular formula C8H14O6 It is a derivative of octanedioic acid, featuring two hydroxyl groups attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2-Dihydroxyoctanedioic acid can be synthesized through the oxidation of suitable precursors. One common method involves the oxidation of 2,2-dihydroxy-1,3-dioxane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dihydroxyoctanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and amination reagents like ammonia or primary amines.
Major Products:
Oxidation: Formation of 2,2-dioxooctanedioic acid or 2,2-dicarboxyoctanedioic acid.
Reduction: Formation of 2,2-dihydroxyoctanol or 2,2-dihydroxyoctane.
Substitution: Formation of 2,2-dihalooctanedioic acid or 2,2-diaminooctanedioic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Dihydroxyoctanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers, plasticizers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2-dihydroxyoctanedioic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. In biological systems, it may interact with enzymes and receptors, modulating their activity and contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyoctanedioic acid: Lacks one hydroxyl group compared to 2,2-dihydroxyoctanedioic acid.
2,3-Dihydroxyoctanedioic acid: Has hydroxyl groups on the second and third carbon atoms.
2,2-Dihydroxydecanedioic acid: Contains a longer carbon chain.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
128196-23-6 |
|---|---|
Molekularformel |
C8H14O6 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
2,2-dihydroxyoctanedioic acid |
InChI |
InChI=1S/C8H14O6/c9-6(10)4-2-1-3-5-8(13,14)7(11)12/h13-14H,1-5H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
USTDCAHSAWMNFB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CCC(C(=O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


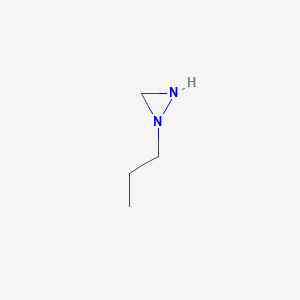
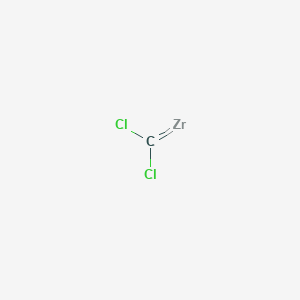

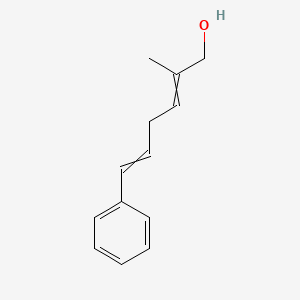
silane](/img/structure/B14288743.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
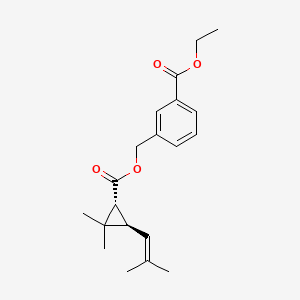
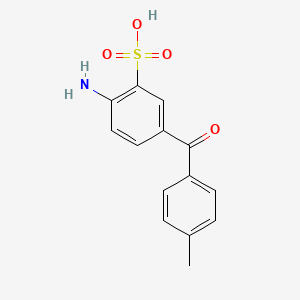
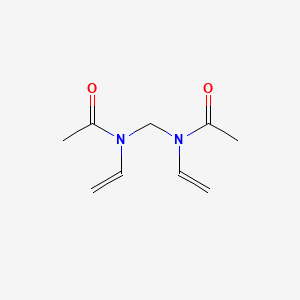
![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)
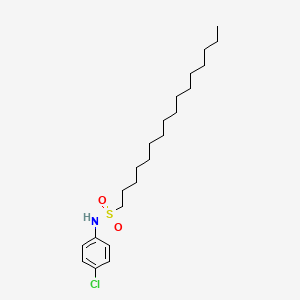
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
